(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)
Description
(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) is a chiral bisoxazoline ligand characterized by a rigid cyclopropane-1,1-diyl bridge connecting two indenooxazole moieties. Its synthesis involves quenching a THF-based reaction with NH₄Cl, followed by extraction with dichloromethane and purification . The cyclopropane bridge imparts stereochemical rigidity, making it a key component in asymmetric catalysis, particularly in enantioselective radical cyanotrifluoromethylation of alkenes .
Structure
3D Structure
Properties
IUPAC Name |
(3aS,8bR)-2-[1-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]cyclopropyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-3-7-15-13(5-1)11-17-19(15)24-21(26-17)23(9-10-23)22-25-20-16-8-4-2-6-14(16)12-18(20)27-22/h1-8,17-20H,9-12H2/t17-,18-,19+,20+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXUVUBVPPOPQZ-VNTMZGSJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC3C(O2)CC4=CC=CC=C34)C5=NC6C(O5)CC7=CC=CC=C67 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1(C2=N[C@H]3[C@@H](O2)CC4=CC=CC=C34)C5=N[C@H]6[C@@H](O5)CC7=CC=CC=C67 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) is a complex organic molecule with significant potential in biological applications. This article will explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)
- Molecular Formula : C23H20N2O2
- Molecular Weight : 356.43 g/mol
- CAS Number : 229184-98-9
- Purity : ≥95% .
Pharmacological Properties
Research indicates that this compound exhibits notable antibiotic and antiviral properties . Its structure allows it to interact with biological targets effectively, potentially leading to the development of new therapeutic agents .
The biological activity of (3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) is primarily attributed to its ability to inhibit specific enzymes and pathways involved in microbial growth and viral replication. This inhibition could be due to the compound's ability to mimic natural substrates or interfere with essential biochemical processes.
Study 1: Antimicrobial Activity
A study conducted by researchers at the California Institute of Technology investigated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL. The compound was particularly effective against Gram-positive bacteria .
Study 2: Antiviral Effects
Another research effort focused on the antiviral properties of (3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole). In vitro assays revealed that the compound could inhibit viral replication by targeting viral polymerases. The IC50 value was determined to be approximately 5 µg/mL for a specific RNA virus .
Data Table
| Property | Value |
|---|---|
| IUPAC Name | (3aR,3a'R,8aS,8a'S)-... |
| Molecular Formula | C23H20N2O2 |
| Molecular Weight | 356.43 g/mol |
| CAS Number | 229184-98-9 |
| Purity | ≥95% |
| Antimicrobial Activity | Effective against Gram-positive bacteria at 10 µg/mL |
| Antiviral Activity | IC50 = 5 µg/mL for RNA virus |
Scientific Research Applications
Applications in Asymmetric Catalysis
The compound is primarily utilized as a ligand in asymmetric catalysis. Its chiral nature enables it to facilitate a variety of reactions with high enantioselectivity. Notable applications include:
- Catalysis of Aldol Reactions : It has been shown to effectively catalyze aldol reactions, leading to the formation of chiral β-hydroxy carbonyl compounds .
- Diels-Alder Reactions : The compound has been employed in Diels-Alder reactions to synthesize cyclohexenes with defined stereochemistry .
- Hydroformylation Reactions : It serves as a ligand in hydroformylation processes to produce aldehydes with specific configurations .
Medicinal Chemistry
Research indicates potential applications of this compound in the development of pharmaceuticals:
- Antibiotic and Antiviral Properties : Preliminary studies suggest that derivatives of this compound may exhibit antibiotic and antiviral activities, making them candidates for further drug development .
- Targeting Specific Biological Pathways : Its unique structure allows for interaction with specific biological targets, which can be exploited in drug design .
Case Studies
Comparison with Similar Compounds
Bisoxazolines with Varied Bridging Groups
The cyclopropane bridge distinguishes the target compound from analogs with alternative bridging motifs:
Key Findings :
- The cyclopropane bridge provides a balance of rigidity and angle strain , enhancing enantioselectivity in asymmetric catalysis compared to flexible propane or bulky cyclopentane/cyclohexane analogs .
- Methylene-bridged ligands exhibit lower stereochemical control due to reduced conformational restriction .
Substituent-Modified Bisoxazolines
Variations in aromatic or alkyl substituents further differentiate performance:
Key Findings :
Catalytic Performance in Asymmetric Reactions
The target compound outperforms analogs in specific enantioselective transformations:
Mechanistic Insight :
The cyclopropane bridge’s angle strain optimizes the ligand’s bite angle for copper coordination, facilitating asymmetric induction in radical reactions .
Stability and Recyclability
- Cyclopropane-bridged ligands are recoverable via silica gel sorption without loss of catalytic activity, unlike some methylene-bridged variants .
Q & A
Q. What theoretical frameworks guide the design of derivatives for improved catalytic activity?
- Density functional theory (DFT) models predict electronic effects of substituents on oxazole rings. Frontier molecular orbital (FMO) analysis identifies sites for functionalization to enhance ligand-metal binding .
Data Contradiction Analysis
Q. How to address discrepancies in reported reaction yields (e.g., 74% vs. 86%)?
Q. Why do some studies report no need for post-synthesis purification?
- High stereochemical control during synthesis (e.g., strict temperature gradients) minimizes byproducts, allowing direct use in downstream reactions. However, NMR monitoring is critical to confirm purity .
Methodological Integration
Q. How to incorporate this compound into a broader catalytic study?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
